2',3',5'-Tri-O-(t-butyldimethylsilyl)-4'-C-hydroxymethyl uridine
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Overview
Description
2’,3’,5’-Tri-O-(t-butyldimethylsilyl)-4’-C-hydroxymethyl uridine is a modified nucleoside derivative. It is primarily used in the synthesis of ribonucleic acid (RNA) due to its protective groups that prevent unwanted reactions during the synthesis process. The compound is characterized by the presence of tert-butyldimethylsilyl groups, which protect the hydroxyl groups on the ribose sugar, and a hydroxymethyl group attached to the uridine base.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,5’-Tri-O-(t-butyldimethylsilyl)-4’-C-hydroxymethyl uridine typically involves the protection of the hydroxyl groups on the ribose sugar. This is achieved by reacting uridine with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction conditions usually involve anhydrous solvents like dimethylformamide (DMF) and are carried out under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2’,3’,5’-Tri-O-(t-butyldimethylsilyl)-4’-C-hydroxymethyl uridine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The tert-butyldimethylsilyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxyl group, while substitution reactions can yield a variety of functionalized uridine derivatives.
Scientific Research Applications
2’,3’,5’-Tri-O-(t-butyldimethylsilyl)-4’-C-hydroxymethyl uridine has several applications in scientific research:
Chemistry: It is used in the synthesis of RNA oligonucleotides, which are essential for studying RNA structure and function.
Biology: The compound is used in the development of RNA-based therapeutics and diagnostics.
Medicine: It plays a role in the synthesis of modified RNA molecules for use in gene therapy and vaccine development.
Industry: The compound is used in the production of RNA-based products, including research reagents and diagnostic tools.
Mechanism of Action
The mechanism of action of 2’,3’,5’-Tri-O-(t-butyldimethylsilyl)-4’-C-hydroxymethyl uridine involves its role as a protective group during RNA synthesis. The tert-butyldimethylsilyl groups prevent unwanted reactions at the hydroxyl groups of the ribose sugar, allowing for the selective formation of RNA chains. The hydroxymethyl group can participate in further chemical modifications, enhancing the functionality of the synthesized RNA.
Comparison with Similar Compounds
Similar Compounds
2’,3’,5’-Tri-O-(t-butyldimethylsilyl)-2-thiouridine: Similar in structure but contains a sulfur atom in place of the hydroxymethyl group.
2’,3’,5’-Tri-O-(t-butyldimethylsilyl)-cytidine: Similar protective groups but with a cytidine base instead of uridine.
Uniqueness
2’,3’,5’-Tri-O-(t-butyldimethylsilyl)-4’-C-hydroxymethyl uridine is unique due to the presence of the hydroxymethyl group, which allows for additional chemical modifications. This makes it particularly useful in the synthesis of complex RNA molecules with enhanced functionality.
Properties
Molecular Formula |
C28H56N2O7Si3 |
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Molecular Weight |
617.0 g/mol |
IUPAC Name |
1-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C28H56N2O7Si3/c1-25(2,3)38(10,11)34-19-28(18-31)22(37-40(14,15)27(7,8)9)21(36-39(12,13)26(4,5)6)23(35-28)30-17-16-20(32)29-24(30)33/h16-17,21-23,31H,18-19H2,1-15H3,(H,29,32,33) |
InChI Key |
MFONQURJGXWANN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1(C(C(C(O1)N2C=CC(=O)NC2=O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)CO |
Origin of Product |
United States |
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